

An In-depth Technical Guide to 1-Benzoylisonipecotic Acid (CAS: 5274-99-7)

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Compound of Interest

Compound Name: 1-Benzoylpiperidine-4-carboxylic acid

Cat. No.: B1266256

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzoylisonipecotic acid, a piperidine derivative with potential applications in proteomics research and as a scaffold in medicinal chemistry. The document details its chemical and physical properties, outlines a probable synthetic pathway, and discusses its potential, though currently underexplored, biological significance.

Core Chemical and Physical Properties

1-Benzoylisonipecotic acid, also known as 1-Benzoyl-4-piperidinecarboxylic acid, is a white to yellow solid organic compound.^[1] Its core structure consists of a piperidine ring N-acylated with a benzoyl group and bearing a carboxylic acid moiety at the 4-position.

Property	Value	Source
CAS Number	5274-99-7	[2][3]
Molecular Formula	C ₁₃ H ₁₅ NO ₃	[2]
Molecular Weight	233.26 g/mol	[2]
Melting Point	144-146 °C	[4][5]
Appearance	White to Yellow Solid	[1]
Predicted Boiling Point	438.8 ± 38.0 °C	[4]
Predicted pKa	4.45 ± 0.20	[4]
Predicted Density	1.248 ± 0.06 g/cm ³	[4]

Synthesis Methodology

While a specific, detailed experimental protocol for the synthesis of 1-Benzoylisonipecotic acid is not readily available in the surveyed literature, a highly probable and established method is the N-benzoylation of isonipecotic acid (piperidine-4-carboxylic acid). This reaction typically proceeds via a Schotten-Baumann reaction, a widely used method for the acylation of amines.

Experimental Protocol: N-Benzoylation of Isonipecotic Acid (Generalized)

This protocol is based on the general principles of the Schotten-Baumann reaction for the N-acylation of piperidines.

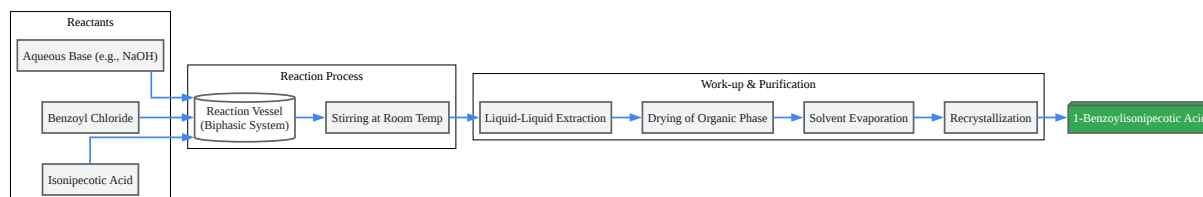
Materials:

- Isonipecotic acid (piperidine-4-carboxylic acid)
- Benzoyl chloride
- Aqueous sodium hydroxide (e.g., 2M NaOH)
- Dichloromethane (DCM) or other suitable organic solvent

- Hydrochloric acid (e.g., 1M HCl) for acidification
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

- **Dissolution:** Dissolve isonipecotic acid in an aqueous solution of sodium hydroxide in a round-bottom flask, and cool the mixture in an ice bath. The base deprotonates the carboxylic acid and neutralizes the HCl byproduct of the reaction.
- **Addition of Acylating Agent:** While stirring vigorously, slowly add benzoyl chloride (dissolved in an organic solvent like dichloromethane) to the cooled solution. The reaction is typically biphasic.
- **Reaction:** Allow the reaction to stir at room temperature for several hours until completion. The progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:**
 - Separate the organic and aqueous layers using a separatory funnel.
 - Wash the organic layer with dilute hydrochloric acid to remove any unreacted amine and then with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter off the drying agent.
- **Isolation:** Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude 1-Benzoylisonipecotic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.



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Generalized workflow for the synthesis of 1-Benzoylisonipecotic acid.

Spectroscopic Characterization (Predicted)

While experimental spectra for 1-Benzoylisonipecotic acid are not available in the reviewed literature, the expected spectroscopic features can be predicted based on its chemical structure and data from analogous compounds.

Spectroscopy	Predicted Features
¹ H NMR	- Aromatic Protons: Signals in the range of 7.4-8.0 ppm corresponding to the protons of the benzoyl group. - Piperidine Protons: A complex pattern of multiplets for the methylene and methine protons of the piperidine ring, likely in the range of 1.5-4.0 ppm. - Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D ₂ O.
¹³ C NMR	- Carbonyl Carbons: Two signals in the downfield region (165-180 ppm) corresponding to the amide and carboxylic acid carbonyls. - Aromatic Carbons: Signals in the aromatic region (125-140 ppm). - Piperidine Carbons: Signals in the aliphatic region (25-55 ppm).
FTIR (cm ⁻¹)	- O-H Stretch: A broad absorption band in the region of 2500-3300 cm ⁻¹ for the carboxylic acid hydroxyl group. - C=O Stretch: A strong absorption band around 1700-1720 cm ⁻¹ for the carboxylic acid carbonyl and another strong band around 1620-1640 cm ⁻¹ for the amide carbonyl. - C-H Stretch: Peaks in the 2850-3000 cm ⁻¹ region for aliphatic C-H bonds and above 3000 cm ⁻¹ for aromatic C-H bonds.
Mass Spec.	- Molecular Ion (M ⁺): A peak at m/z = 233.26. - Fragmentation: Characteristic fragmentation patterns would include the loss of the carboxylic acid group (-COOH, 45 Da) and fragmentation of the benzoyl group (PhCO ⁺ , 105 Da).

Potential Biological Activity and Applications in Proteomics

Biological Activity

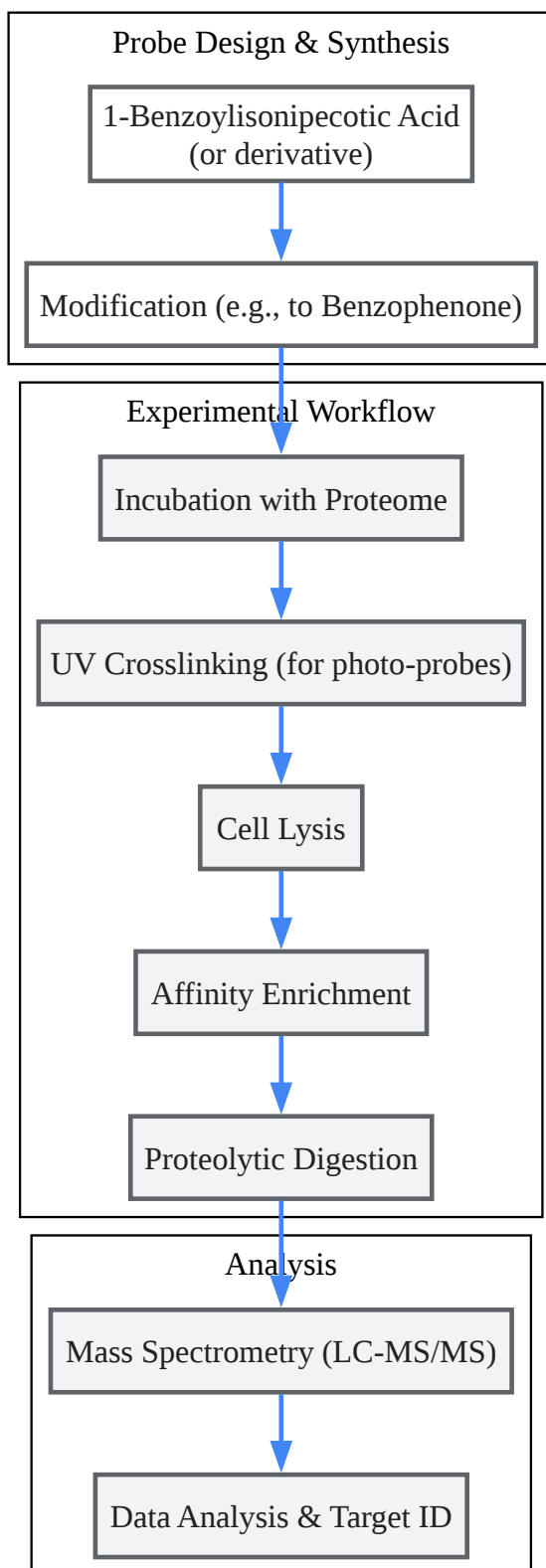
While no specific biological activity has been reported for 1-Benzoylisonipecotic acid, the benzoylpiperidine scaffold is present in a number of biologically active molecules. For instance, derivatives of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been investigated as inhibitors of steroid-5 α -reductase.[6] This suggests that 1-Benzoylisonipecotic acid could be a starting point for the design and synthesis of novel therapeutic agents. Further screening and biological evaluation are necessary to determine its pharmacological profile.

Applications in Proteomics

The presence of a carboxylic acid group and a benzoyl moiety suggests potential applications in chemical proteomics. The carboxylic acid can be used as a handle for conjugation to other molecules, such as affinity tags or fluorescent probes.

Hypothetical Application as a Chemical Probe:

The benzoyl group, particularly if modified to a benzophenone, could serve as a photo-crosslinking agent. Benzophenone-containing probes are valuable tools in chemical proteomics for identifying protein-ligand interactions. Upon UV irradiation, the benzophenone can form a covalent bond with nearby amino acid residues, allowing for the capture and subsequent identification of interacting proteins by mass spectrometry.



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Hypothetical workflow for using a 1-Benzoylisonipecotic acid-derived probe in proteomics.

Conclusion

1-Benzoylisonipecotic acid is a readily accessible compound with a chemical structure that suggests potential for further exploration in medicinal chemistry and chemical biology. While specific experimental data on its biological activity and applications are currently limited, its core structure is a valuable starting point for the development of novel chemical probes and therapeutic agents. The synthesis is expected to be straightforward using established methodologies. Future research should focus on the detailed biological characterization of this compound and its derivatives to unlock their full potential.

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